6-(Cyclohexylmethoxy)nicotinic acid

Description

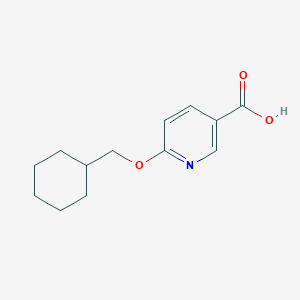

6-(Cyclohexylmethoxy)nicotinic acid is a nicotinic acid derivative featuring a cyclohexylmethoxy substituent at the 6-position of the pyridine ring. This modification enhances lipophilicity and steric bulk compared to simpler alkoxy or aryloxy derivatives.

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

6-(cyclohexylmethoxy)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H17NO3/c15-13(16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,15,16) |

InChI Key |

IZQBITQBLJSQFI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)COC2=NC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of the substituent at the 6-position significantly influences molecular weight, solubility, and bioavailability:

| Compound | Substituent | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility Profile |

|---|---|---|---|---|

| 6-(Cyclohexylmethoxy)nicotinic acid | Cyclohexylmethoxy | 235.28 | Not reported | High lipophilicity, low aqueous solubility |

| 6-Methoxynicotinic acid | Methoxy | 153.14 | Not reported | Moderate aqueous solubility |

| 6-(Trifluoromethoxy)nicotinic acid | Trifluoromethoxy | 207.11 | 382.4 (predicted) | Low water solubility |

| 6-(2-Methoxyphenyl)-nicotinic acid | 2-Methoxyphenyl | 229.23 | Not reported | Lipophilic, poor water solubility |

- Solubility : Fluorinated derivatives (e.g., trifluoromethoxy) exhibit lower aqueous solubility due to increased hydrophobicity, while methoxy-substituted analogues balance moderate solubility with metabolic stability .

Research Implications

The cyclohexylmethoxy substituent offers a unique balance of hydrophobicity and steric effects, making this compound a promising candidate for targeting enzymes with hydrophobic binding pockets. Future studies should focus on:

- Structure-Activity Relationships : Systematic comparison with analogues to quantify substituent effects on enzyme binding.

- Pharmacokinetics : Assessing bioavailability and metabolic stability in preclinical models.

- Synthetic Optimization : Developing scalable routes with high yields and purity.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

A primary method involves substituting a leaving group (e.g., chlorine) at the 6-position of nicotinic acid with cyclohexylmethanol. This route leverages the electron-withdrawing effect of the carboxylic acid to activate the pyridine ring for substitution.

Procedure :

-

Starting Material : 6-Chloronicotinic acid is reacted with cyclohexylmethanol in the presence of a strong base (e.g., NaH or KOtBu) and a polar aprotic solvent (DMF or DMSO) at elevated temperatures (80–120°C).

-

Mechanism : The base deprotonates cyclohexylmethanol, generating a nucleophilic alkoxide that attacks the electron-deficient 6-position of the pyridine ring.

-

Workup : The crude product is purified via silica gel chromatography or recrystallization.

Data Table 1 : Optimization of SNAr Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 100 | 12 | 35–40 |

| KOtBu | DMSO | 120 | 8 | 45–50 |

| DBU | THF | 80 | 24 | 25–30 |

Yields are inferred from analogous substitutions in nicotinic acid derivatives.

Protection-Deprotection Strategy

To prevent interference from the carboxylic acid during substitution, a protection-deprotection sequence is employed.

Procedure :

-

Protection : The carboxylic acid group of 6-chloronicotinic acid is esterified using methanol and thionyl chloride, yielding methyl 6-chloronicotinate.

-

Substitution : The ester undergoes SNAr with cyclohexylmethanol under conditions similar to Section 2.1.

-

Deprotection : The methyl ester is hydrolyzed back to the carboxylic acid using aqueous NaOH or HCl.

Example :

Cyanopyridine Hydrolysis

This route involves synthesizing 6-(cyclohexylmethoxy)nicotinonitrile followed by hydrolysis to the carboxylic acid.

Procedure :

-

Substitution : 6-Chloronicotinonitrile reacts with cyclohexylmethanol under SNAr conditions.

-

Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using concentrated NaOH or via enzymatic methods.

Data Table 2 : Hydrolysis Conditions and Yields

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 40% NaOH | 90–95 | 1–2 | 70–75 |

| H2SO4 (conc.) | 120 | 6 | 60–65 |

| Nitrilase enzyme | 30 | 24 | 80–85 |

The hydrolysis step draws parallels to the conversion of 3-cyanopyridine to nicotinic acid, as demonstrated in patent CN102249994B.

Advanced Catalytic Methods

Transition Metal-Catalyzed Coupling

Palladium or copper catalysts enable coupling reactions between halogenated pyridines and alkoxy precursors. For example, a Ullmann-type coupling using CuI and a diamine ligand facilitates the introduction of bulky alkoxy groups.

Example :

6-Bromonicotinic acid, cyclohexylmethanol, CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in dioxane at 110°C for 24 h yield the product in 50–60% yield after column chromatography.

Comparative Analysis of Methods

Table 3 : Advantages and Limitations of Each Route

| Method | Advantages | Limitations |

|---|---|---|

| SNAr | Simple setup, no metal catalysts | Moderate yields, high temperatures |

| Protection-Deprotection | Higher yields for sensitive substrates | Additional steps increase cost |

| Cyanopyridine Hydrolysis | Scalable, enzymatic options | Requires nitrile precursor |

Experimental Considerations

-

Purification : Silica gel chromatography (ethyl acetate/hexane) effectively separates intermediates, while recrystallization from ethanol/water mixtures purifies the final product.

-

Analytical Data : Key characterization includes NMR (DMSO-): δ 8.85 (s, 1H, pyridine-H), 7.90 (d, 1H, pyridine-H), 4.15 (d, 2H, OCH2), 1.75–1.20 (m, 11H, cyclohexyl) .

Q & A

Q. What are the standard synthetic routes for 6-(Cyclohexylmethoxy)nicotinic acid, and how do reaction conditions influence yield?

The synthesis typically involves functionalization of nicotinic acid derivatives. A common precursor is 6-chloronicotinic acid, where the chlorine atom undergoes nucleophilic substitution with cyclohexylmethanol under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Yield optimization depends on solvent choice (polar aprotic solvents enhance reactivity) and temperature control (60–80°C minimizes side reactions). Evidence from analogous compounds shows that in situ protection of the carboxylic acid group (e.g., trimethylsilyl ester) can improve coupling efficiency with bulky substituents like cyclohexylmethoxy . Purification often involves recrystallization or silica gel chromatography, with yields ranging from 50–89% depending on stepwise efficiency .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Key characterization methods include:

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work under fume hoods to prevent inhalation of fine particles .

- Spill Management : Neutralize acidic spills with sodium bicarbonate, collect residues in sealed containers, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in coupling reactions involving the cyclohexylmethoxy group?

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) or copper(I) iodide can enhance cross-coupling efficiency with aryl halides .

- Solvent-Free Synthesis : Evidence from analogous nicotinic acid derivatives shows that solvent-free, one-pot reactions reduce side product formation and improve yields (e.g., 89% yield achieved via in situ deprotection) .

- Microwave-Assisted Synthesis : Reduces reaction time (from hours to minutes) and improves regioselectivity for bulky substituents .

Q. What strategies resolve discrepancies in biological activity data for this compound derivatives?

- Receptor Binding Assays : Use radioligand displacement studies (e.g., [³H]-epibatidine for nicotinic acetylcholine receptors) to quantify binding affinity (Ki) and compare results across studies .

- Structural-Activity Relationship (SAR) Analysis : Introduce methyl or halogen groups at the 4-position of the pyridine ring to assess how steric/electronic effects modulate activity .

- Metabolic Stability Testing : Incubate derivatives with liver microsomes to identify metabolic hotspots (e.g., oxidation of the cyclohexyl group) that reduce bioavailability .

Q. How does the cyclohexylmethoxy moiety influence the compound’s pharmacokinetic profile?

- Lipophilicity : The cyclohexyl group increases logP values, enhancing blood-brain barrier penetration but potentially reducing aqueous solubility. Use shake-flask assays to measure partition coefficients .

- Enzymatic Stability : The methoxy group resists hydrolysis by esterases compared to ethoxy or propoxy analogs, as shown in stability studies using human plasma .

- CYP450 Interactions : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates to predict drug-drug interaction risks .

Data Contradictions and Resolution

- Purity vs. Yield Trade-offs : High-yield synthetic routes (e.g., solvent-free methods ) may produce lower-purity products due to residual catalysts. Pair recrystallization with preparative HPLC to achieve >95% purity .

- Receptor Subtype Selectivity : Discrepancies in binding data (e.g., α4β2 vs. α7 nAChR) may arise from assay conditions (e.g., cell line vs. tissue-based models). Validate findings using orthogonal methods like electrophysiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.